molecular formula C13H18O3 B14844602 4-(Cyclohexyloxy)-3-methoxyphenol

4-(Cyclohexyloxy)-3-methoxyphenol

Cat. No.: B14844602
M. Wt: 222.28 g/mol
InChI Key: BCLIDUBKZSDPPJ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-methoxyphenol is a phenolic derivative characterized by a cyclohexyl ether substituent at the para position and a methoxy group at the meta position of the benzene ring. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the cyclohexyl group and hydrogen-bonding capacity via the phenolic hydroxyl group.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-cyclohexyloxy-3-methoxyphenol

InChI

InChI=1S/C13H18O3/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

BCLIDUBKZSDPPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclohexanol, and methanol as the primary starting materials.

    Etherification: The phenol undergoes etherification with cyclohexanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-(Cyclohexyloxy)phenol.

    Methylation: The 4-(Cyclohexyloxy)phenol is then methylated using methanol and a methylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 3-position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-(Cyclohexyloxy)-3-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-methoxyphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Table 1: Structural Comparison of 4-(Cyclohexyloxy)-3-methoxyphenol and Analogs

Compound Name Substituents at Position 3 and 4 Key Structural Features Reference
This compound 3-OCH₃; 4-O-Cyclohexyl Bulky cyclohexyl ether, moderate hydrophobicity
4-(Benzyloxy)-3-phenethoxyphenol (C3) 3-OCH₂CH₂Ph; 4-O-Benzyl Aromatic benzyl and phenethoxy groups
4-((4-Hexadecyloxy)Phenyliminomethyl)-3-Methoxyphenol 3-OCH₃; 4-Schiff base with hexadecyloxy chain Long alkyl chain, Schiff base linkage
Iloperidone Metabolite 5 3-OCH₃; 4-O-(Propoxy-piperidinyl-benzisoxazole) Complex heterocyclic substituent
3-(4-Hydroxy-3-methoxyphenyl)-propan-1-ol (Dihydroconiferyl alcohol) 3-OCH₃; 4-Hydroxypropyl Shorter aliphatic chain, higher polarity

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with shorter chains (e.g., dihydroconiferyl alcohol) but less than those with aromatic (C3) or long alkyl chains (hexadecyloxy derivative) .
  • Hydrogen Bonding: The phenolic -OH and methoxy groups enable hydrogen bonding, similar to dihydroconiferyl alcohol but unlike the fully substituted C3 .

Key Observations :

  • The target compound’s synthesis likely involves etherification of 3-methoxyphenol with cyclohexyl bromide under basic conditions, analogous to methods in .
  • Metabolic derivatives (e.g., iloperidone metabolite) are formed via enzymatic O-demethylation, highlighting the lability of methoxy groups in biological systems .

Solubility and Acidity :

  • The cyclohexyl group reduces aqueous solubility compared to dihydroconiferyl alcohol (logP ~2.5 vs. ~1.8) .
  • The phenolic -OH (pKa ~10) is less acidic than carboxylic acid derivatives (e.g., benzoic acid analogs in ).

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